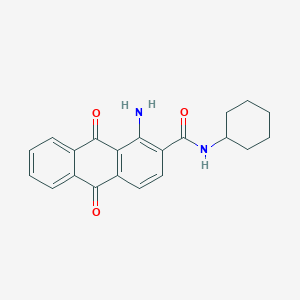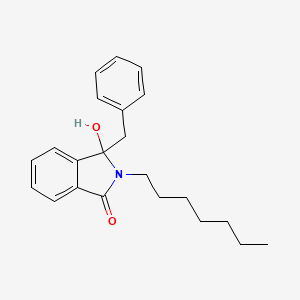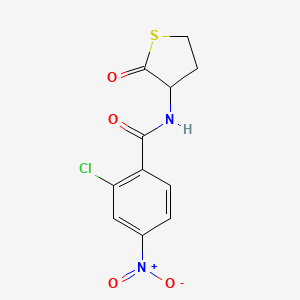![molecular formula C16H25N7O3 B11514955 N'-[2-(1,3-Dimethyl-8-morpholin-4-yl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-ethyl]-N,N-dimethyl-formamidine](/img/structure/B11514955.png)
N'-[2-(1,3-Dimethyl-8-morpholin-4-yl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-ethyl]-N,N-dimethyl-formamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-{2-[1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL}-N,N-DIMETHYLMETHANIMIDAMIDE is a complex organic compound with a unique structure that includes a purine base, a morpholine ring, and a dimethylmethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-{2-[1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL}-N,N-DIMETHYLMETHANIMIDAMIDE typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the morpholine ring and the dimethylmethanimidamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-{2-[1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL}-N,N-DIMETHYLMETHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-{2-[1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL}-N,N-DIMETHYLMETHANIMIDAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug development and biochemical research.
Medicine
In medicine, (E)-N’-{2-[1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL}-N,N-DIMETHYLMETHANIMIDAMIDE is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in fields such as materials science and chemical engineering.
Mechanism of Action
The mechanism of action of (E)-N’-{2-[1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL}-N,N-DIMETHYLMETHANIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms.
Bromomethyl methyl ether: A compound used in the synthesis of various organic molecules.
Barium compounds: Chemically similar to strontium compounds, used in various industrial applications.
Uniqueness
(E)-N’-{2-[1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL}-N,N-DIMETHYLMETHANIMIDAMIDE stands out due to its unique combination of a purine base, a morpholine ring, and a dimethylmethanimidamide group. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H25N7O3 |
|---|---|
Molecular Weight |
363.42 g/mol |
IUPAC Name |
N'-[2-(1,3-dimethyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)ethyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C16H25N7O3/c1-19(2)11-17-5-6-23-12-13(20(3)16(25)21(4)14(12)24)18-15(23)22-7-9-26-10-8-22/h11H,5-10H2,1-4H3 |
InChI Key |
IMFKINWQIXWLEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCN=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-chlorophenyl)[5-hydroxy-5-(4-pentylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11514901.png)
![Ethanone, 1-[1-(3-chlorophenyl)-4-(2-thenoyl)-pyrazol-3-yl]-](/img/structure/B11514914.png)
![(4E)-2-(4-bromophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11514918.png)
![2,6-difluoro-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide](/img/structure/B11514920.png)
![N-[2-[2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]sulfanylphenyl]acetamide](/img/structure/B11514921.png)
![3-(Adamantan-1-YL)-1-(3-{[(adamantan-1-YL)(methyl)carbamoyl]amino}phenyl)-3-methylurea](/img/structure/B11514927.png)
![5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B11514929.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11514931.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione](/img/structure/B11514933.png)
![1-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B11514934.png)
![2-{[2-Hydroxy-3-(morpholin-4-yl)propyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B11514936.png)
